endo-BCN-NHS carbonate chemical structure and properties
endo-BCN-NHS carbonate chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of endo-BCN-NHS carbonate, a key reagent in bioconjugation and chemical biology.
Core Concepts: Chemical Structure and Properties
Endo-BCN-NHS carbonate, systematically named (1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethyl N-succinimidyl carbonate, is a heterobifunctional crosslinker.[1][2] Its structure is characterized by two key reactive moieties: an endo-bicyclo[6.1.0]nonyne (BCN) group and an N-hydroxysuccinimide (NHS) carbonate.[1][3] The BCN group is a strained alkyne that readily participates in copper-free click chemistry, specifically Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), with azide-containing molecules.[2][4] The NHS carbonate group is an amine-reactive ester that forms stable carbamate linkages with primary amines, such as the lysine residues found in proteins.[1]
The combination of these two functionalities allows for a two-step, orthogonal bioconjugation strategy. First, the NHS carbonate is used to attach the BCN moiety to a biomolecule of interest. Subsequently, the BCN-functionalized biomolecule can be reacted with an azide-containing molecule. This reagent is particularly valuable for applications in drug delivery, probe development, and protein and antibody labeling.[5]
Chemical Structure:
(Note: [BCN] represents the bicyclo[6.1.0]nonyne core structure)
Physicochemical Properties:
| Property | Value | References |
| CAS Number | 1426827-79-3 | [6] |
| Molecular Formula | C₁₅H₁₇NO₅ | [1][6] |
| Molecular Weight | 291.30 g/mol | [1][6] |
| Appearance | White to light yellow solid | [6] |
| Purity | Typically >90-97% | [1][6] |
| Solubility | Soluble in organic solvents like DMSO and DMF. | - |
| Storage | Recommended storage at -20°C under an inert atmosphere. | [1] |
Reactivity and Stability
The utility of endo-BCN-NHS carbonate is rooted in the distinct reactivity of its two functional groups.
NHS Carbonate Reactivity and Stability:
The NHS carbonate group reacts with primary amines at a slightly alkaline pH (typically 7.2-8.5) to form a stable carbamate bond.[1] The reaction proceeds via nucleophilic attack of the amine on the activated carbonate, leading to the release of N-hydroxysuccinimide. It is important to perform this reaction in amine-free buffers, such as phosphate or bicarbonate buffers, to avoid unwanted side reactions.
The stability of the NHS ester is pH-dependent. Hydrolysis of the ester is a competing reaction, and its rate increases with pH. At pH 8.6 and 4°C, the half-life of a typical NHS ester can be as short as 10 minutes. Therefore, it is crucial to use freshly prepared solutions of endo-BCN-NHS carbonate and to control the pH of the reaction mixture.
A study on BCN derivatives highlighted that carbamate linkages, such as those formed by endo-BCN-NHS carbonate, can be less stable in biological media compared to amide bonds.[7] This suggests that for applications requiring long-term stability in a cellular environment, the choice of linker chemistry is a critical consideration.[7]
BCN Reactivity and Kinetics:
The endo-BCN group is a highly reactive strained alkyne used in SPAAC reactions. The ring strain of the cyclooctyne allows it to react with azides without the need for a cytotoxic copper catalyst, making it ideal for in vivo and cellular applications.[4] The reaction is highly selective, forming a stable triazole linkage.
Kinetic studies have been performed on the core endo-BCN structure. The second-order rate constant for the reaction of endo-BCN with benzyl azide has been reported to be 0.29 M⁻¹s⁻¹ in a CD₃CN/D₂O mixture.[5]
Experimental Protocols
A key application of endo-BCN-NHS carbonate is the modification of proteins, such as elastin-like polypeptides (ELPs), to introduce clickable handles for subsequent functionalization, often leading to the formation of hydrogels for applications like cell encapsulation.[8] The following is a generalized protocol for the modification of a protein with endo-BCN-NHS carbonate, based on common practices for NHS ester conjugations.
Materials:
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Protein (e.g., Elastin-Like Polypeptide) containing primary amines (lysine residues)
-
endo-BCN-NHS carbonate
-
Amine-free buffer (e.g., 0.1 M sodium phosphate buffer, pH 8.0)
-
Anhydrous dimethyl sulfoxide (DMSO)
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Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., dialysis, size-exclusion chromatography)
Procedure:
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Protein Preparation:
-
Dissolve the protein in the amine-free buffer to a final concentration of 1-10 mg/mL.
-
Ensure the buffer does not contain primary amines (e.g., Tris or glycine).
-
-
endo-BCN-NHS Carbonate Stock Solution Preparation:
-
Immediately before use, dissolve the endo-BCN-NHS carbonate in anhydrous DMSO to prepare a stock solution (e.g., 10 mg/mL).
-
-
Conjugation Reaction:
-
Add a 5-20 molar excess of the endo-BCN-NHS carbonate stock solution to the protein solution. The optimal molar ratio should be determined empirically for the specific protein.
-
Gently mix the reaction solution and incubate for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching the Reaction:
-
Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted endo-BCN-NHS carbonate.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the BCN-modified Protein:
-
Remove the excess reagent and byproducts by dialysis against an appropriate buffer (e.g., PBS) or by using size-exclusion chromatography.
-
-
Characterization:
-
Confirm the successful conjugation and determine the degree of labeling using techniques such as mass spectrometry (MALDI-TOF or ESI-MS) or by reacting the BCN-modified protein with an azide-containing fluorescent probe followed by spectrophotometric analysis.
-
Visualizing Workflows and Relationships
Diagram of the Two-Step Bioconjugation Strategy:
The following diagram illustrates the overall workflow for using endo-BCN-NHS carbonate to conjugate a protein with an azide-modified molecule.
Caption: A schematic of the two-step bioconjugation process.
Logical Relationship of Reaction Steps and Considerations:
This diagram outlines the logical steps and key considerations for a successful bioconjugation experiment using endo-BCN-NHS carbonate.
Caption: A flowchart of the experimental workflow and key decision points.
References
- 1. endo-BCN-NHS Carbonate Copper-Free Click Chemistry Reagent - Creative Biolabs [creative-biolabs.com]
- 2. endo-BCN-NHS carbonate, 1426827-79-3 | BroadPharm [broadpharm.com]
- 3. endo-BCN-NHS carbonate,cas1426827-79-3 - Ruixibiotech [ruixibiotech.com]
- 4. endo-BCN-NHS carbonate - Taskcm [taskcm.com]
- 5. endo-BCN-NHS carbonate | CAS: 1426827-79-3 | AxisPharm [axispharm.com]
- 6. file.medchemexpress.eu [file.medchemexpress.eu]
- 7. Bicyclo[6.1.0]nonyne carboxylic acid for the production of stable molecular probes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
